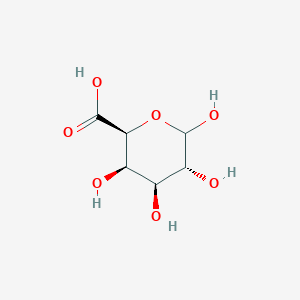

D-Galacturonic Acid

Description

Properties

IUPAC Name |

(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-BKBMJHBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25990-10-7 (homopolymer), 9046-38-2 (Parent) | |

| Record name | Polygalacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galacturonic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60873878 | |

| Record name | alpha-D-Galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pectic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6294-16-2, 9046-38-2, 25990-10-7, 9046-40-6 | |

| Record name | alpha-D-Galacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygalacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galacturonic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-galacturonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-D-Galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-GALACTURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP8I6411H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pectic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

D-Galacturonic acid (D-galUA) is a naturally occurring uronic acid and a significant component of pectin, a polysaccharide found in plant cell walls. Its biological activities have garnered attention due to its potential applications in food, pharmaceuticals, and biotechnology. This article explores the biological activity of this compound, focusing on its metabolic pathways, health benefits, and implications for industrial applications.

Metabolic Pathways

This compound is primarily derived from pectin and is metabolized by various microorganisms. Studies have identified efficient pathways for D-galUA conversion, particularly in fungi and yeast.

- Microbial Utilization : Research indicates that the basidiomycete yeast Rhodosporidium toruloides can effectively utilize D-galUA as a carbon source. This organism employs a nonphosphorylative catabolic pathway similar to that of ascomycetes, demonstrating high enzyme activity for D-galUA metabolism . The metabolic efficiency was highlighted by a complete consumption of D-galUA within 70 hours when used as a sole carbon source, showcasing its potential for bioconversion processes.

- Engineering Saccharomyces cerevisiae : Another study focused on engineering Saccharomyces cerevisiae to co-utilize D-galUA alongside glucose. This research revealed that the uptake of D-galUA is mediated by hexose transporters, with the presence of glucose inhibiting its consumption. Genetic modifications enhanced the yeast's ability to utilize both sugars simultaneously, indicating potential industrial applications for converting pectin-rich waste into valuable chemicals .

Health Benefits

This compound has been studied for its health-promoting properties, particularly in gastrointestinal health.

- Intestinal Health : A study on functional dyspepsia (FD) rats demonstrated that D-galUA significantly improved intestinal mucosal permeability and reduced inflammation. The mechanism was linked to the downregulation of Toll-like receptors (TLR2 and TLR4) and nuclear factor kappa B (NF-κB) pathways, suggesting that D-galUA may have therapeutic potential for gastrointestinal disorders .

- Probiotic Effects : Additionally, D-galUA has been shown to promote the proliferation of beneficial gut bacteria such as bifidobacteria, which play a crucial role in maintaining gut health and preventing the absorption of harmful substances .

Case Studies

Several studies provide insights into the practical applications and biological activities of this compound:

- Study on R. toruloides :

- Functional Dyspepsia Model :

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Scientific Research Applications

Biotechnological Applications

D-Galacturonic acid serves as a substrate for various microbial fermentation processes aimed at converting pectin-rich agricultural waste into valuable products.

Microbial Fermentation

Recent studies have engineered strains of Saccharomyces cerevisiae to utilize this compound efficiently. For instance, researchers integrated a heterologous transporter from Aspergillus niger, enabling the yeast to co-utilize this compound and D-glucose. This co-utilization significantly improved the production of meso-galactaric acid from industrial orange peel waste, achieving titers of 8.0 g/L compared to 3.2 g/L without glucose supplementation .

Table 1: Comparison of this compound Utilization in Engineered Yeast Strains

| Strain | Substrate Used | Product Yield (g/L) | Notes |

|---|---|---|---|

| S. cerevisiae (GatA) | This compound + D-glucose | 8.0 | Enhanced production with glucose co-feeding |

| S. cerevisiae (UDH only) | This compound | 3.2 | Lower yield without glucose |

Pectin Waste Utilization

The oleaginous yeast Rhodosporidium toruloides has been identified as a promising host for converting this compound from pectin-rich waste streams into biofuels and other chemicals. This yeast exhibits an efficient metabolic pathway for this compound utilization, making it suitable for bioconversion processes .

Food Science Applications

This compound plays a significant role in food science, particularly in the formulation of functional foods and dietary supplements.

Stability in Digestion

Studies have shown that this compound remains stable in human saliva and simulated gastric juice, suggesting its potential as a functional ingredient in food products aimed at gut health. However, it undergoes degradation in the intestinal environment, leading to the production of short-chain fatty acids, which are beneficial for gut microbiota .

Table 2: Stability of this compound in Digestive Conditions

| Condition | Stability Observed | Degradation Products |

|---|---|---|

| Saliva | Stable | None |

| Simulated Gastric Juice | Stable | None |

| Ileostomy Fluid | Decomposed (10 h) | Acetic acid (up to 98%) |

| Colostomy Fluid | Decomposed (24 h) | SCFA production |

Medical Applications

This compound has also been investigated for its potential health benefits.

Anti-Inflammatory Effects

Recent research indicates that this compound may ameliorate intestinal mucosal permeability and reduce inflammation in models of functional dyspepsia. The compound appears to downregulate pro-inflammatory pathways involving Toll-like receptors and nuclear factor kappa B, suggesting its potential therapeutic role in gastrointestinal disorders .

Comparison with Similar Compounds

L-Galactonic Acid

- Structural Differences : L-Galactonic Acid is an epimer of D-Gal, differing in stereochemistry at the C4 position .

- Metabolic Pathways : D-Gal is converted to L-Galactonic Acid via D-galacturonic acid reductase (GalUR) in fungal pathways. Deletion of lgd1 (encoding L-galactonate dehydratase) in Aspergillus niger leads to L-Galactonic Acid accumulation, highlighting its role as a metabolic intermediate .

- Applications : L-Galactonic Acid is a precursor in eukaryotic AsA biosynthesis, though extracellular accumulation is rare without genetic engineering .

L-Rhamnose

- Structural Differences: L-Rhamnose is a 6-deoxyhexose (C₆H₁₂O₅), distinct from D-Gal due to the absence of a carboxyl group and a methyl group at C6 .

- Metabolic Pathways: Both are pectin components but follow divergent catabolic routes. D-Gal is metabolized via a nonphosphorylative pathway yielding pyruvate and glycerol, while L-Rhamnose undergoes isomerization and dehydration to form intermediates like 2-keto-3-deoxy-L-rhamnonate .

- Industrial Relevance: L-Rhamnose is less reactive than D-Gal in nonenzymatic browning, making D-Gal critical in food color and flavor development .

Galactaric Acid (Mucic Acid)

- Structural Differences : Galactaric Acid is the oxidation product of D-Gal, with carboxyl groups at both C1 and C6 positions .

- Biosynthesis: Engineered A. niger strains expressing this compound dehydrogenase convert D-Gal to Galactaric Acid. This pathway bypasses endogenous reductase activity, enabling industrial production from pectin-rich biomass .

- Applications: Galactaric Acid is used in polymer synthesis and as a chelating agent. However, high D-Gal costs (€3000/kg) necessitate pectin hydrolysis for economical production .

D-Glucuronic Acid

- Structural Differences : D-Glucuronic Acid is a C5 epimer of D-Gal, with a hydroxyl group orientation difference at C3 .

- Metabolic Pathways: Both contribute to AsA synthesis but via separate routes. D-Glucuronic Acid enters the L-gulonic pathway through inositol oxygenase (MIOX), while D-Gal is reduced to L-galactonic acid before lactonization and oxidation .

- Reactivity: D-Glucuronic Acid is less prone to nonenzymatic browning compared to D-Gal, which forms phenolic compounds like 2,3-dihydroxybenzaldehyde under heat .

Data Tables

Table 1: Molecular Properties of D-Gal and Related Compounds

Table 2: Key Metabolic Enzymes and Pathways

Q & A

Basic: What are the optimal conditions for quantifying D-Galacturonic Acid using the 3,5-dinitrosalicylic acid (DNS) method?

The DNS method is widely used for quantifying reducing sugars, including this compound. Key optimized parameters include:

- Detection wavelength : 540 nm.

- DNS reagent volume : 4.0 mL.

- Reaction temperature : 100°C.

- Reaction time : 5 minutes.

- Post-reaction stability : Measurements should be completed within 60 minutes to avoid degradation.

Validation studies report a linear regression equation () with a regression coefficient of 0.9997 and an average recovery rate of 99.96% for concentrations between 0.5–1.1 mg/mL .

Basic: What is the structural role of this compound in plant cell wall polysaccharides?

This compound is a primary component of pectins, forming α-(1→4)-linked chains. These chains may include methyl esters, amidated forms, or interspersed neutral sugars (e.g., rhamnose, arabinose). Its carboxyl groups contribute to pectin’s cation-binding capacity, influencing cell wall rigidity and intercellular adhesion. Structural diversity complicates precise characterization, often requiring enzymatic digestion coupled with chromatography .

Advanced: How does this compound interact with enzymes like soluble guanylate cyclase (sGC) in molecular docking studies?

Molecular docking analysis reveals that this compound binds weakly to the catalytic domain of sGC, sharing a common site with the inhibitor ODQ. Despite low binding affinity (-6.8 kcal/mol), it interacts with residues like THR’474, suggesting potential modulation of sGC activity. However, its inhibitory potency is significantly lower than ODQ, necessitating further validation via mutagenesis or kinetic assays .

Advanced: What methodological approaches are used to study the role of this compound Reductase in ascorbic acid (AsA) biosynthesis?

Methylation profiling and gene expression analysis are critical. In tomato fruit, RNA-seq and bisulfite sequencing identified methylation patterns in the GalUR promoter region, linking hypomethylation to upregulated this compound Reductase activity and AsA accumulation. Experimental knockdown via CRISPR-Cas9 or RNA interference can validate these correlations .

Advanced: How do the dissociation constants (pKa) of this compound compare to other uronic acids, and what methods are used for their determination?

This compound has a pKa of 3.51 ± 0.01 (20°C), higher than D-Glucuronic Acid (3.28 ± 0.01). Potentiometric titration under nitrogen atmosphere is the standard method, using discontinuous titration to avoid oxidative degradation. Discrepancies in literature values arise from variations in temperature and ionic strength .

Advanced: How should researchers address contradictory data on this compound’s enzyme inhibition potency?

Contradictions, such as weak binding affinity (-6.8 kcal/mol) versus observed inhibitory effects, require multi-modal validation:

- Kinetic assays : Measure values under physiological conditions.

- Structural analysis : Use cryo-EM or X-ray crystallography to confirm binding sites.

- Comparative studies : Test analogs (e.g., methylated derivatives) to isolate functional groups responsible for activity .

Basic: What high-throughput methods are available for detecting this compound in biological samples?

The D-Glucuronic/D-Galacturonic Acid Assay Kit (Megazyme K-URONIC) utilizes enzymatic oxidation coupled with NADH quantification via spectrophotometry (340 nm). This method is validated for plant extracts, fruit juices, and microbial cultures, with a detection limit of 0.1 µg/mL .

Advanced: How does methylation of this compound residues influence its metabolic flux in ascorbic acid biosynthesis?

Methylation at the C6 carboxyl group reduces substrate availability for this compound Reductase, diverting flux toward pectin synthesis instead of AsA. LC-MS/MS and isotopic labeling (e.g., C tracing) can track methylated vs. free forms in vivo .

Basic: Which spectroscopic or chromatographic techniques are recommended for analyzing this compound in polysaccharides?

- FT-IR : Identifies carboxylate stretches (~1600 cm).

- HPAEC-PAD : Separates uronic acids using high-pH eluents (e.g., NaOH/NaOAc gradients).

- NMR : H and C spectra resolve anomeric configurations and linkage patterns .

Advanced: What genetic engineering strategies enhance this compound utilization in microbial systems?

Heterologous expression of fungal pathways (e.g., Aspergillus niger Galacturonate Reductase) in S. cerevisiae improves conversion to L-Ascorbic Acid. CRISPR-based promoter engineering or codon optimization can boost enzyme efficiency, while RNA-seq identifies metabolic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.